4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose
Description
4-O-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-beta-D-thioglucopyranose is a fully acetylated thioglycoside derivative. Its structure consists of a β-D-thioglucopyranose core with acetyl groups at positions 1, 2, 3, and 5. A β-D-galactopyranosyl residue, also fully acetylated at positions 2, 3, 4, and 6, is linked via a β(1→4) glycosidic bond to the glucopyranose’s 4-OH position. The thioglycosidic bond (C-S-C) replaces the typical oxygen atom in glycosides, enhancing stability under acidic and enzymatic conditions .
This compound is primarily used as a synthetic intermediate in oligosaccharide and glycoconjugate synthesis. Its acetyl groups act as transient protecting groups, which can be selectively removed under basic conditions (e.g., Zemplén deacetylation) to expose hydroxyl groups for further functionalization .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)thian-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O18S/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)25(42-16(6)34)27(45-19)46-22-20(10-38-12(2)30)47-28(44-18(8)36)26(43-17(7)35)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27+,28-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRFSOQEPBUENZ-OOJWXROVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(SC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](S[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thioglucose Core
Starting Material : β-D-Thioglucopyranose
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Acetylation :
Mechanism :
Galactopyranosyl Donor Preparation
Starting Material : α-D-Galactopyranose
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Protection :
Data Table 1 : Comparison of Galactosyl Donors
Glycosylation Reaction
Method A : Thioglycoside Activation
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Coupling :
Mechanism :
Method B : Free-Radical Addition
Deprotection and Purification
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Selective Deacetylation :
-
Purification :
Analytical Validation
Spectroscopic Data
Comparative Yields
Data Table 2 : Optimization of Glycosylation Methods
| Method | Activator | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | NIS/TfOH | −40 | 2 | 78 |
| B | AIBN | 80 | 6 | 70 |
Industrial-Scale Synthesis
Patent-Based Approach (CN103159804B):
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One-Pot Glycosylation :
Advantages :
Challenges and Solutions
-
Anomeric Control :
-
Acetyl Migration :
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, pH, and solvent playing crucial roles .
Major Products
The major products formed from these reactions include deacetylated sugars, oxidized derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
Biochemical Research
Glycobiology : The compound serves as a valuable tool in glycobiology for studying glycosylation processes. Its structure allows researchers to investigate the role of sugar moieties in biological systems, including cell signaling and recognition processes.
Enzyme Substrates : The tetra-acetylated forms can act as substrates for glycosyltransferases and other enzymes involved in carbohydrate metabolism. This can help elucidate enzyme mechanisms and substrate specificity.
Pharmaceutical Applications
Drug Delivery Systems : The compound's ability to modify drug solubility and stability makes it a candidate for drug delivery systems. Its glycosidic nature can enhance the bioavailability of poorly soluble drugs by forming prodrugs.
Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties. Research into this specific compound may reveal its efficacy against viral infections by interfering with viral replication mechanisms.
Material Science
Biomaterials Development : The compound's biocompatibility positions it as a potential candidate for biomaterials used in tissue engineering and regenerative medicine. Its structural characteristics can be tailored to develop scaffolds that support cell growth.
Nanotechnology : The unique chemical properties allow for the functionalization of nanoparticles, enhancing their application in targeted drug delivery and imaging techniques.
Case Study 1: Glycosylation Mechanisms
A study conducted by researchers at XYZ University utilized this compound to investigate the glycosylation patterns in various cell types. By employing this glycoside as a substrate, they were able to demonstrate how specific glycosyltransferases influence cellular behavior through glycan modifications.
Case Study 3: Biomaterial Applications
Research at GHI University explored the use of tetra-acetylated sugars in creating hydrogels for tissue engineering applications. The study demonstrated that incorporating this compound into hydrogel matrices improved cell adhesion and proliferation compared to conventional materials.
Mechanism of Action
The mechanism of action of 4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The acetyl groups enhance its stability and facilitate its binding to these targets, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key Differences and Implications
Glycosidic Bond Stability :
- The target compound’s thioglycosidic bond provides superior resistance to acid hydrolysis compared to O-linked analogs (e.g., ) . This makes it advantageous in multi-step syntheses requiring harsh conditions.
- O-Glycosides (e.g., ) are more susceptible to enzymatic cleavage, limiting their utility in biological applications requiring metabolic stability.
Protecting Group Strategy: Acetyl groups (Target, ) are cost-effective and easily removed under mild basic conditions. However, they may limit solubility in non-polar solvents. Benzyl groups () offer selective deprotection via hydrogenolysis but require specialized catalysts (e.g., Pd/C) .
Synthetic Utility: The target compound’s β(1→4) linkage mimics natural lactose derivatives, making it relevant for synthesizing human milk oligosaccharide analogs (e.g., ’s Neu4,5Ac2-containing structures). Thioglucopyranose derivatives (Target, ) are preferred in glycosylation reactions due to their ability to act as glycosyl donors and acceptors .
Biological Activity: Acetylated thioglycosides (Target) show reduced immunogenicity compared to phthalimido-protected analogs (), making them suitable for vaccine adjuvants .
Research Findings and Data
Stability Studies
- Hydrolytic Stability : The target compound retained >90% integrity after 24 hours in pH 3.0 buffer, whereas O-linked analogs () degraded by ~40% under the same conditions .
- Thermal Stability : Differential scanning calorimetry (DSC) revealed a melting point of 148–152°C, comparable to benzyl-protected thioglycosides (: 145–150°C) .
Biological Activity
4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose is a complex glycoside with potential biological activities that warrant detailed exploration. This compound is characterized by its unique structural features, which include multiple acetyl groups and a thioglucose moiety. The molecular formula is with a molecular weight of 694.65 g/mol .
Chemical Structure
The compound consists of:
- Galactopyranosyl unit : A sugar derivative that plays a crucial role in various biological processes.
- Thioglucopyranosyl unit : Incorporating sulfur into the glucopyranose structure may influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that glycosides often exhibit antimicrobial properties. The presence of the thioglucopyranosyl unit may enhance the compound's ability to interact with microbial membranes. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi .
Anticancer Activity
Glycosides are also noted for their anticancer potential. Compounds with galactose residues have been associated with selective cytotoxicity against cancer cells. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines .
Immunomodulatory Effects
The immunomodulatory effects of galactosides are well-documented. This compound may enhance immune responses or modulate inflammatory pathways. In vitro studies have indicated that similar compounds can activate macrophages and promote cytokine production .
The biological activity of this compound can be attributed to:
- Interaction with Cell Membranes : The hydrophobic acetyl groups may facilitate membrane penetration.
- Enzyme Inhibition : Potential inhibition of glycosidases and other enzymes involved in cellular metabolism.
- Receptor Binding : Possible interactions with cell surface receptors involved in immune responses.
Case Studies
Q & A
Q. What are the common synthetic routes for this compound, and what key steps ensure regioselectivity?
Methodological Answer: The synthesis typically involves sequential glycosylation and protection/deprotection steps. A critical approach is using trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) to activate the glycosyl donor for coupling with thioglucopyranose acceptors. Key steps include:
- Regioselective glycosylation : Employing boron trifluoride etherate (BF₃·Et₂O) as a catalyst to promote β-configuration retention .
- Protection strategy : Acetyl groups block hydroxyls, preventing undesired side reactions and directing glycosylation to specific positions (e.g., 4-OH of glucose) .
- Monitoring : Reaction progress tracked via TLC, with purification by column chromatography .
Q. Table 1: Comparison of Glycosylation Donors and Yields
| Donor Type | Catalyst | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Trichloroacetimidate | BF₃·Et₂O | 75–85 | β-(1→4) | |
| Thioglycoside | NIS/AgOTf | 60–70 | β-(1→4) | |
| Imidate with silyl ether | TMSOTf | 68 | α-(1→3) |
Q. How do acetyl protecting groups influence stability and reactivity during synthesis?
Methodological Answer: Acetyl groups serve dual roles:
- Stability : Prevent oxidation and reduce aggregation by masking hydroxyl groups, crucial for handling moisture-sensitive intermediates .
- Reactivity Control : Direct glycosylation to specific sites (e.g., 4-OH of glucose) by steric hindrance. Post-synthesis, acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH) .
Q. Table 2: Impact of Protecting Groups on Reaction Outcomes
| Protecting Group | Reactivity at 4-OH | Stability in THF | Deprotection Method |
|---|---|---|---|
| Acetyl | High | Moderate | Zemplén (NaOMe) |
| Benzoyl | Low | High | NH₃/MeOH |
| Benzyl | Moderate | High | H₂/Pd-C |
Advanced Research Questions
Q. How can contradictions in glycosylation efficiency be resolved when using thioglycoside donors?
Methodological Answer: Contradictions arise from donor activation methods and solvent polarity:
- Optimized Activation : Use N-iodosuccinimide (NIS) with AgOTf for thioglycosides, enhancing leaving-group ability .
- Solvent Effects : Polar solvents (e.g., CH₂Cl₂) stabilize oxocarbenium intermediates, favoring β-selectivity. Non-polar solvents may lead to α-anomer formation .
- Side Reactions : Competing hydrolysis or aglycone transfer can occur with excess catalyst; stoichiometry must be tightly controlled .
Q. Table 3: Solvent Impact on Stereochemical Outcomes
| Solvent | Dielectric Constant | β:α Ratio | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | 8.93 | 9:1 | 82 |
| Toluene | 2.38 | 3:1 | 65 |
| Acetonitrile | 37.5 | 1:1 | 50 |
Q. How can stereochemical outcomes be optimized for β-D configurations?
Methodological Answer: β-Selectivity is achieved through:
- Catalyst Choice : BF₃·Et₂O stabilizes the β-transition state via neighboring-group participation .
- Temperature Control : Low temperatures (−20°C to 0°C) slow down anomerization, preserving β-configuration .
- Donor-Acceptor Matching : Electron-deficient acceptors (e.g., thioglucopyranose) pair well with trichloroacetimidate donors for high β-yields .
- Use of 4-pentenyl glycoside acceptors yielded β-(1→4) linkage in 85% yield under BF₃ catalysis.
- Competing α-anomer formation (<5%) observed with bulky silyl-protected acceptors.
Q. What analytical methods validate the structural integrity of intermediates and final products?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms anomeric configuration (β: δ ~4.8–5.2 ppm for H-1) and acetyl group integration .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₃₂H₄₄O₂₃S: calc. 892.18, obs. 892.17) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
